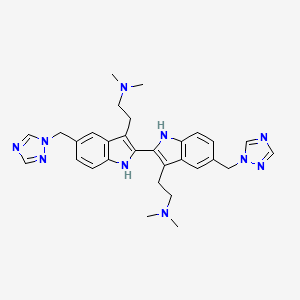
Rizatriptan 2,2-Dimer Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rizatriptan 2,2-Dimer Impurity is a byproduct formed during the synthesis of Rizatriptan, a medication primarily used for the treatment of acute migraine headaches. Rizatriptan is a selective serotonin 5-HT1B and 5-HT1D receptor agonist, which helps alleviate migraine symptoms by inducing vasoconstriction and inhibiting the release of vasoactive neuropeptides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rizatriptan involves several steps, starting with the condensation of 1,2,4-Triazole with 4-Nitro benzyl bromide to yield 1-(4-nitrophenyl)methyl-1,2,4-triazole. This intermediate is then reduced to 1-(4-aminophenyl)methyl-1,2,4-triazole, which is further converted to 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride. The hydrazine derivative is then condensed with 4-(Dimethylamino)butanal diethylacetal to produce Rizatriptan .
Industrial Production Methods
In industrial settings, the production of Rizatriptan aims to achieve high purity levels, with the dimer impurity being less than 0.1%. This is achieved through optimized reaction conditions and purification techniques, such as preparative chromatography, to remove isostructural genotoxic impurities .
化学反应分析
Types of Reactions
Rizatriptan 2,2-Dimer Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the impurity, potentially leading to the formation of simpler compounds.
Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitrosamine impurities, which are of particular concern due to their potential genotoxic nature .
科学研究应用
Rizatriptan 2,2-Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its potential genotoxic effects on deoxyribonucleic acid, providing insights into the safety and efficacy of Rizatriptan.
Medicine: Investigated for its role in the overall pharmacokinetic and pharmacodynamic profile of Rizatriptan, helping to optimize dosage forms and treatment regimens.
Industry: Utilized in quality control and method validation processes to ensure the purity and safety of Rizatriptan products .
作用机制
The mechanism of action of Rizatriptan 2,2-Dimer Impurity is not fully understood. it is believed to interact with similar molecular targets as Rizatriptan, primarily the serotonin 5-HT1B and 5-HT1D receptors. These interactions may lead to vasoconstriction and inhibition of neuropeptide release, contributing to its potential effects .
相似化合物的比较
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Zolmitriptan: Similar to Rizatriptan, it acts on serotonin receptors but has a different metabolic profile.
Naratriptan: Known for its longer half-life compared to Rizatriptan, providing prolonged relief from migraine symptoms
Uniqueness
Rizatriptan 2,2-Dimer Impurity is unique due to its specific formation during the synthesis of Rizatriptan and its potential genotoxic effects. Its presence in pharmaceutical formulations is closely monitored to ensure patient safety and product efficacy .
属性
分子式 |
C30H36N10 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC 名称 |
2-[2-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C30H36N10/c1-37(2)11-9-23-25-13-21(15-39-19-31-17-33-39)5-7-27(25)35-29(23)30-24(10-12-38(3)4)26-14-22(6-8-28(26)36-30)16-40-20-32-18-34-40/h5-8,13-14,17-20,35-36H,9-12,15-16H2,1-4H3 |
InChI 键 |
BQEOFXZCJHJURJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=C(NC2=C1C=C(C=C2)CN3C=NC=N3)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
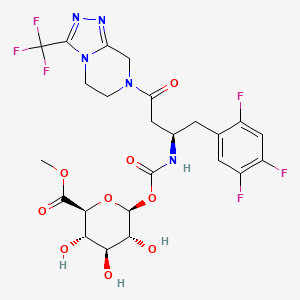
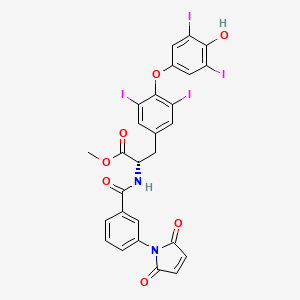
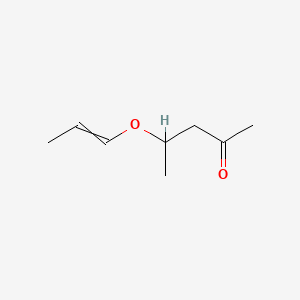


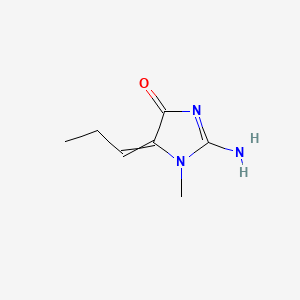
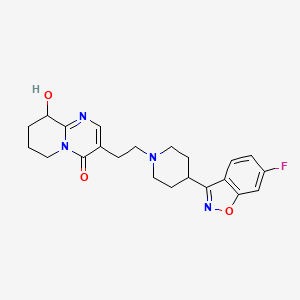
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
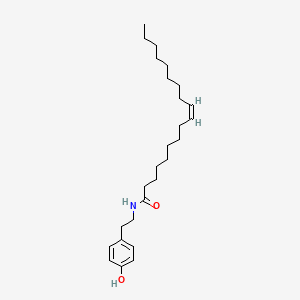
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)

